molecular formula C8H13N3O B13296741 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B13296741
M. Wt: 167.21 g/mol
InChI Key: JJEXCGWIHZRDOQ-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole is a high-value chemical intermediate of significant interest in oncology and medicinal chemistry research. Its primary application is in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein, a prevalent and challenging oncogenic driver in cancers such as non-small cell lung cancer and colorectal adenocarcinoma [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00685]. The compound's structure incorporates a 1,2,4-oxadiazole heterocycle, known to act as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and membrane permeability [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7288078/]. The critical azetidin-3-yl group provides a synthetically accessible handle for further elaboration and is designed to form a key covalent bond with the cysteine residue of the KRAS G12C mutant, leading to irreversible inhibition and suppression of oncogenic signaling pathways [https://www.nature.com/articles/s41586-021-03135-9]. This makes it an indispensable building block for researchers developing and optimizing next-generation targeted cancer therapies, probing KRAS biology, and investigating drug resistance mechanisms. The product is supplied for laboratory research purposes and is strictly labeled For Research Use Only.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-5(2)7-10-8(12-11-7)6-3-9-4-6/h5-6,9H,3-4H2,1-2H3

InChI Key

JJEXCGWIHZRDOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azetidine derivatives with nitrile oxides, which can be generated in situ from oximes and chlorinating agents. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole are not well-documented, the general principles of heterocyclic compound synthesis can be applied. This includes optimizing reaction conditions for large-scale production, such as using continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can interact with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous 1,2,4-oxadiazoles:

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole (TFA salt) Isopropyl (3), Azetidine (5) C₁₀H₁₄F₃N₃O₃ 281.23 High polarity due to TFA salt; used in drug discovery
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 2-Methoxyethyl (3), Azetidine (5) C₈H₁₄ClN₃O₂ 219.67 Enhanced solubility from methoxy group; hydrochloride salt improves stability
5-[(3aS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride Isopropyl (3), Bicyclic amine (5) C₁₂H₂₀ClN₃O 257.76 Rigid bicyclic structure may enhance receptor binding
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate Furan (3), Benzyloxybenzyl-azetidine (5) C₂₅H₂₃N₃O₇ 477.50 Bulky substituents reduce solubility; oxalate salt for crystallinity
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole Cyclopropyl (3), Azetidine-oxymethyl (5) C₉H₁₃N₃O₂ 195.22 Compact structure with cyclopropyl; lower molecular weight

Key Observations :

  • Polarity and Solubility : The TFA salt (target compound) and hydrochloride derivatives (e.g., ) exhibit higher solubility in polar solvents compared to neutral analogs.
  • Bioactivity Potential: Bicyclic and benzyl-substituted derivatives () may exhibit stronger receptor interactions due to steric effects, whereas the target compound’s azetidine group offers conformational flexibility.
  • Thermal Stability: No direct data exist for the target compound, but oxadiazoles with nitro groups (e.g., LLM-191) show low thermal stability , suggesting substituents significantly influence stability.

Biological Activity

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as:

C5H10N4O\text{C}_5\text{H}_{10}\text{N}_4\text{O}

This compound exhibits a unique combination of azetidine and oxadiazole moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit considerable antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-oxadiazole compounds against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CMRSA4 µg/mL

The results show that certain derivatives demonstrate lower MIC values than traditional antibiotics, suggesting their potential as new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, oxadiazole derivatives have been studied for their anticancer properties. Various compounds have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Data on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound DMCF-715Apoptosis induction
Compound EHepG220Cell cycle arrest
Compound FA549 (Lung)10Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Effects : A recent publication evaluated the efficacy of several oxadiazole derivatives against a panel of bacteria. Among them, a specific derivative exhibited potent activity against both Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics .
  • Cytotoxicity in Cancer Research : Another study focused on the anticancer potential of oxadiazole derivatives. The researchers found that one derivative significantly inhibited the growth of MCF-7 cells with an IC50 value of 15 µM, suggesting a promising avenue for further drug development .

The biological activity of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole is thought to involve multiple mechanisms:

  • Inhibition of DNA synthesis : Many oxadiazoles interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Apoptosis Induction : Certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Biofilm Disruption : Some studies suggest that these compounds can disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .

Q & A

Q. Key Variables :

ParameterImpact on Yield/PurityExample Conditions
Base selectionCs₂CO₃ improves regioselectivity50°C, DME, Cs₂CO₃
Solvent polarityPolar aprotic solvents enhance kineticsDimethoxyethane (DME)
Temperature controlHigher temps reduce byproducts80°C for 12 hours

How can enantioselective synthesis of this compound be achieved, and what analytical methods validate stereochemical purity?

Advanced
Enantioselective synthesis employs transition-metal catalysts. For example:

  • Iridium-catalyzed amination : Asymmetric induction using chiral ligands (e.g., (S)-BINAP) achieves enantiomeric excess (ee) >97% .
  • Validation : Supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak® AD-H) quantifies ee, while ¹H NMR diastereomer analysis provides supplementary confirmation .

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., azetidine δ 3.5–4.0 ppm; oxadiazole C=O δ 165–170 ppm) .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles (e.g., oxadiazole ring planarity) .

Q. Advanced Challenges :

  • Twinning in crystals : SHELXD resolves pseudo-merohedral twinning via HKLF5 format .
  • High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) improve anomalous dispersion for azetidine nitrogen localization .

What biological activities are associated with this compound, and how are they mechanistically studied?

Basic
Derivatives of 1,2,4-oxadiazoles exhibit:

  • Anticancer activity : Caspase-3/7 activation in T47D breast cancer cells (IC₅₀ = 9.1 μM) via G₁ phase arrest .
  • Antimicrobial effects : MIC = 2–8 μg/mL against S. aureus .

Q. Advanced Mechanistic Studies :

  • Target identification : Photoaffinity labeling identifies TIP47 (IGF II receptor binding protein) as a molecular target .
  • SAR Insights :
    • Azetidine substitution : 3-Position modifications (e.g., fluorobenzyl) enhance membrane permeability (logP reduction by 0.5) .
    • Oxadiazole ring : Electron-withdrawing groups (e.g., CF₃) improve target affinity (ΔG = -19.10 kcal/mol) .

How do structural modifications influence pharmacokinetic properties and metabolic stability?

Q. Advanced

  • Azetidine N-alkylation : Reduces hepatic clearance (e.g., 3-(2-methoxyethyl) substitution increases t₁/₂ from 1.2 to 4.7 hours) .
  • Oxadiazole bioisosteres : Replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole decreases CYP3A4-mediated oxidation .

Q. Advanced

  • Molecular docking : AutoDock Vina screens against TIP47 (PDB: 3M4), identifying key H-bonds with Glu127 and π-stacking with Phe89 .
  • MD simulations : AMBER20 evaluates conformational stability (RMSD < 2.0 Å over 100 ns) .

Q. Validation Metrics :

ParameterTarget ValueReference
Binding affinity (ΔG)≤ -10 kcal/mol
Ligand efficiency (LE)≥ 0.35

How are purity and stability assessed during long-term storage?

Q. Basic

  • HPLC-UV : Monitors degradation (e.g., oxadiazole ring hydrolysis) with C18 columns (ACN/H₂O gradient) .
  • Accelerated stability studies : 40°C/75% RH for 4 weeks; >95% purity maintained when stored desiccated at -20°C .

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